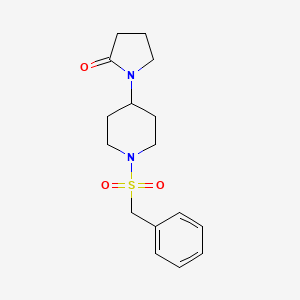

1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one

Description

1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a phenylmethanesulfonylpiperidin-4-yl group. This structure combines a lactam ring (pyrrolidin-2-one) with a sulfonamide-linked piperidine moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

1-(1-benzylsulfonylpiperidin-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c19-16-7-4-10-18(16)15-8-11-17(12-9-15)22(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEXXQSNBQQNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. For instance, 1-phenylpiperidine can be treated with copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at 80°C for 12 hours . This method allows for the formation of pyrrolidin-2-ones through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Chemical Reactions Analysis

1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.

Biology: The compound is used in the study of various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, compounds with a pyrrolidin-2-one scaffold have been shown to bind to prolyl-tRNA synthetase, inhibiting its activity and leading to the death of certain parasites . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of pyrrolidin-2-one derivatives, highlighting substituent variations and their implications:

Key Observations:

- Substituent Effects on Bioactivity : The 5-chloro-2-hydroxyphenyl and triazolyl substituents in the compound from exhibit enhanced antioxidant activity (1.35–1.5× ascorbic acid) due to electron-withdrawing and radical-scavenging groups . In contrast, 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one’s sulfonyl group may enhance metabolic stability but requires empirical validation.

- Synthetic Accessibility : Compounds like 3r (51% yield) and 3s (58% yield) demonstrate moderate synthesis efficiency via column chromatography , suggesting that the sulfonyl-piperidine substituent in the target compound may necessitate optimized protocols for higher yields.

- Safety Profiles : The chlorophenyl-piperidine analog (CAS 6103-61-3) has established GHS safety data, including first-aid measures for inhalation risks . This highlights the importance of evaluating the sulfonyl group’s impact on toxicity in the target compound.

Structural and Functional Insights

- Aromatic vs.

- Sulfonyl Group Impact : The phenylmethanesulfonyl group in the target compound likely improves solubility compared to purely hydrophobic substituents (e.g., naphthalen-2-yl) but may reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.